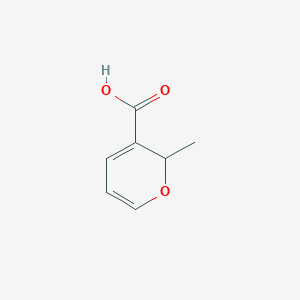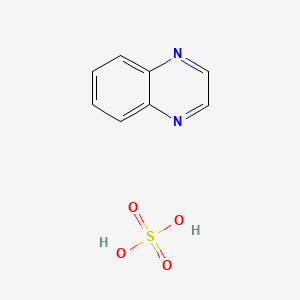
Quinoxaline, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, sulfate is a compound that belongs to the class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines. This compound contains a benzene ring fused with a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their potential biological and pharmaceutical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have introduced greener and more efficient methods, such as using sulfated polyborate as a recyclable catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs eco-friendly catalysts and conditions to ensure high yields and minimal environmental impact. Methods such as microwave irradiation, sonication, and ball mill heating have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, sulfate undergoes various chemical reactions, including:
Oxidation: Quinoxaline derivatives can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, sulfate and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of quinoxaline, sulfate involves its interaction with specific molecular targets and pathways. For instance, certain quinoxaline derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival . Additionally, some derivatives exhibit antimicrobial activity by targeting bacterial enzymes and disrupting essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline, sulfate can be compared with other similar compounds, such as:
Quinoline: Another nitrogen-containing heterocyclic compound with significant pharmacological activities.
Quinazoline: Known for its anticancer properties and use in drug development.
Cinnoline: Exhibits various biological activities and is used in medicinal chemistry.
This compound stands out due to its unique combination of a benzene and pyrazine ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
6119-81-9 |
|---|---|
Molekularformel |
C8H8N2O4S |
Molekulargewicht |
228.23 g/mol |
IUPAC-Name |
quinoxaline;sulfuric acid |
InChI |
InChI=1S/C8H6N2.H2O4S/c1-2-4-8-7(3-1)9-5-6-10-8;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
InChI-Schlüssel |
STAJLSYINUVEDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC=N2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


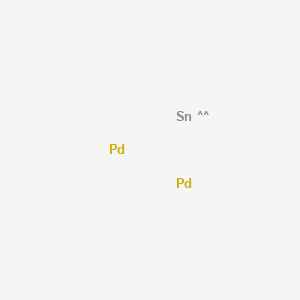
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
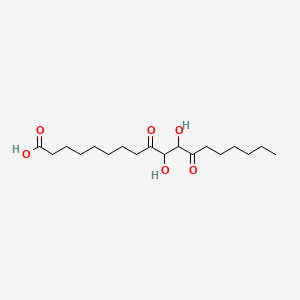
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
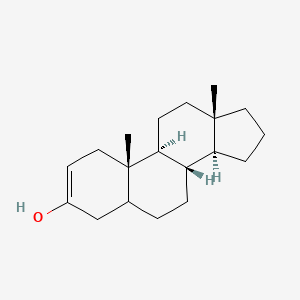
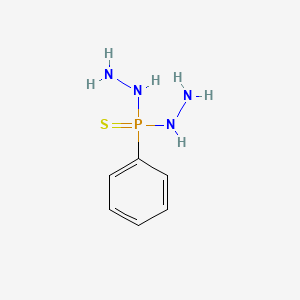
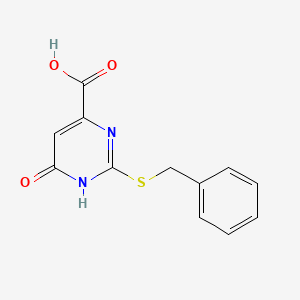

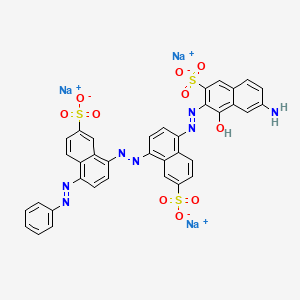
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
